molecular formula C14H19NO2 B155304 Acrylophenone, 3-(diethylamino)-2'-methoxy- CAS No. 1776-14-3

Acrylophenone, 3-(diethylamino)-2'-methoxy-

Cat. No. B155304
CAS RN: 1776-14-3
M. Wt: 233.31 g/mol
InChI Key: TZEOYAUKRPWDSC-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acrylophenone, 3-(diethylamino)-2'-methoxy- is a chemical compound that belongs to the class of ketones. It is commonly used in scientific research as a fluorescent probe to detect proteins and other biomolecules. This compound has gained significant attention in recent years due to its unique properties and potential applications in various fields of research.

Mechanism Of Action

The mechanism of action of acrylophenone, 3-(diethylamino)-2'-methoxy- involves the formation of a covalent bond between the compound and the target biomolecule. The compound contains a reactive group that can react with amino acids or other functional groups present in the target molecule. This reaction results in the formation of a fluorescent complex that can be detected using fluorescence spectroscopy.

Biochemical And Physiological Effects

Acrylophenone, 3-(diethylamino)-2'-methoxy- has been shown to have minimal biochemical and physiological effects on living organisms. It does not interact with DNA or other cellular components and is considered to be non-toxic. However, it is important to note that the compound should be handled with care due to its potential to cause skin irritation and other adverse effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using acrylophenone, 3-(diethylamino)-2'-methoxy- in lab experiments is its high sensitivity and specificity. The compound can detect proteins and other biomolecules at low concentrations, making it an ideal tool for studying biological processes. However, one of the limitations of using this compound is its potential to interfere with the activity of the target biomolecule. This can lead to false results and should be taken into consideration when designing experiments.

Future Directions

There are several future directions for the use of acrylophenone, 3-(diethylamino)-2'-methoxy- in scientific research. One potential application is in the development of new diagnostic tools for detecting diseases such as cancer and Alzheimer's disease. The compound could also be used to study the interactions between proteins and other biomolecules in more detail, leading to a better understanding of biological processes. Additionally, the compound could be modified to enhance its properties and increase its specificity for certain biomolecules.

Synthesis Methods

The synthesis of acrylophenone, 3-(diethylamino)-2'-methoxy- can be achieved through several methods. One of the most common methods is the reaction of 3-methoxybenzaldehyde with diethylamine in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. The resulting product is then reacted with acetyl chloride to form the final compound.

Scientific Research Applications

Acrylophenone, 3-(diethylamino)-2'-methoxy- has been extensively used in scientific research as a fluorescent probe to detect proteins and other biomolecules. It has been used to study the binding of proteins to DNA, the interaction of enzymes with substrates, and the localization of proteins within cells.

properties

CAS RN

1776-14-3

Product Name

Acrylophenone, 3-(diethylamino)-2'-methoxy-

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

(E)-3-(diethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C14H19NO2/c1-4-15(5-2)11-10-13(16)12-8-6-7-9-14(12)17-3/h6-11H,4-5H2,1-3H3/b11-10+

InChI Key

TZEOYAUKRPWDSC-ZHACJKMWSA-N

Isomeric SMILES

CCN(CC)/C=C/C(=O)C1=CC=CC=C1OC

SMILES

CCN(CC)C=CC(=O)C1=CC=CC=C1OC

Canonical SMILES

CCN(CC)C=CC(=O)C1=CC=CC=C1OC

synonyms

β-Diethylamino-2'-methoxyacrylophenone

Origin of Product

United States

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